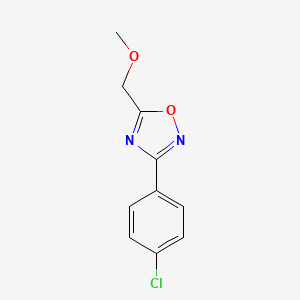
3-(4-chlorophenyl)-5-(methoxymethyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-5-(methoxymethyl)-1,2,4-oxadiazole (CMO) is a heterocyclic compound that has attracted significant interest in the scientific community due to its unique chemical structure and potential applications in various fields. CMO is a member of the oxadiazole family, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
作用機序
The mechanism of action of 3-(4-chlorophenyl)-5-(methoxymethyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This compound has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, and antimicrobial activity. This compound has also been shown to induce apoptosis, which is a process of programmed cell death that is important for the removal of damaged or abnormal cells.
実験室実験の利点と制限
One advantage of using 3-(4-chlorophenyl)-5-(methoxymethyl)-1,2,4-oxadiazole in lab experiments is its diverse biological activities, which make it a useful tool for studying various cellular processes. Another advantage is its relatively low toxicity, which allows for higher doses to be used in experiments. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the study of 3-(4-chlorophenyl)-5-(methoxymethyl)-1,2,4-oxadiazole. One area of interest is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the exploration of this compound's antimicrobial properties and its potential use as an alternative to traditional antibiotics. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various cellular processes.
合成法
The synthesis of 3-(4-chlorophenyl)-5-(methoxymethyl)-1,2,4-oxadiazole involves the reaction of 4-chlorobenzohydrazide with paraformaldehyde and acetic anhydride in the presence of a catalyst. The resulting product is then treated with phosphorus oxychloride and triethylamine to form this compound. The yield of this compound can be improved by using a higher temperature and longer reaction time.
科学的研究の応用
3-(4-chlorophenyl)-5-(methoxymethyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of science. In the pharmaceutical industry, this compound has been evaluated for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. This compound has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models. In addition, this compound has been evaluated for its antimicrobial properties and has shown activity against various bacterial strains.
特性
IUPAC Name |
3-(4-chlorophenyl)-5-(methoxymethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-14-6-9-12-10(13-15-9)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCKIZLLGAFRQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=NO1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
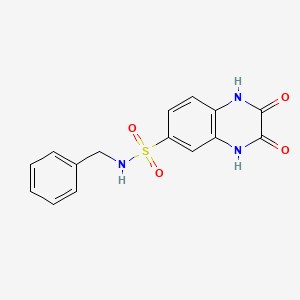


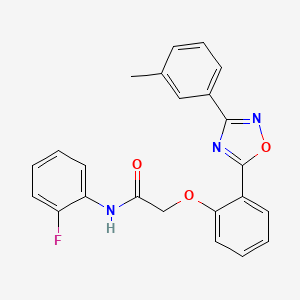
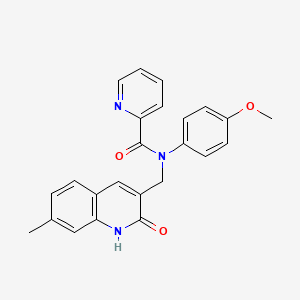
![3,4,5-trimethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7708241.png)
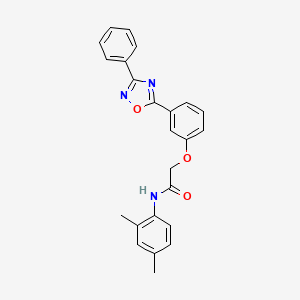
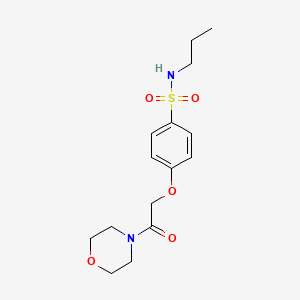

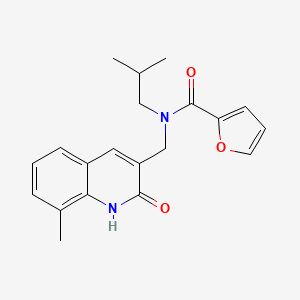
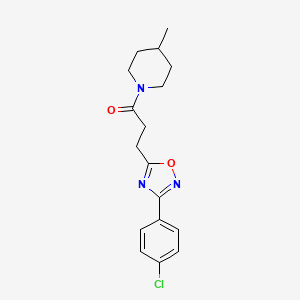
![N-cyclohexyl-2-{4-[(Z)-{[(3,5-dimethoxyphenyl)formamido]imino}methyl]phenoxy}acetamide](/img/structure/B7708277.png)
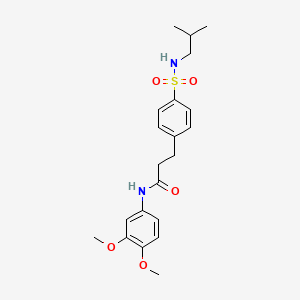
![N-(2-methoxyethyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7708311.png)
